molecular formula C16H16F6N5O4P B13436656 (R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid

(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid

货号: B13436656
分子量: 487.29 g/mol
InChI 键: OGESKRMKEMCGID-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a phosphoramidic acid derivative featuring a trifluoromethyl-substituted triazolopyrazine core and a 2,4,5-trifluorophenyl group. Its stereochemistry (R-configuration) is critical for binding affinity and pharmacological activity, particularly in enzyme inhibition. The compound’s structural complexity arises from its fused heterocyclic system, fluorinated aromatic rings, and phosphoramidic acid moiety, which contribute to its stability, solubility, and target specificity .

属性

分子式

C16H16F6N5O4P

分子量

487.29 g/mol

IUPAC 名称

[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]phosphonic acid

InChI

InChI=1S/C16H16F6N5O4P/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9H,1-3,5,7H2,(H3,25,29,30,31)/t9-/m1/s1

InChI 键

OGESKRMKEMCGID-SECBINFHSA-N

手性 SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NP(=O)(O)O

规范 SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NP(=O)(O)O

产品来源

United States

准备方法

Starting Materials and General Approach

  • The key intermediate, a substituted butan-2-one or butan-2-amine derivative bearing trifluoromethyl and trifluorophenyl groups, is synthesized through condensation and cyclization reactions involving triazolo-pyrazine heterocycles and fluorinated aromatic ketones.

  • The process typically starts from 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (Formula V in patent WO2013065066A1), which can be converted to the corresponding amine (Formula I) by reduction or enzymatic methods.

Enzymatic Reduction for Stereoselectivity

  • Enzymatic reduction of the ketone intermediate to the chiral amine is favored due to:

    • High stereoselectivity producing predominantly (R)- or (S)-enantiomers without the need for chiral chromatography.

    • Environmental advantages and cost-effectiveness compared to chemical reductions.

  • Enzymes such as reductases catalyze this step, providing high chiral purity and yield, which is critical for subsequent steps.

Chemical Reduction Alternative

  • Chemical reductions using metal hydrides or catalytic hydrogenation are possible but may require additional chiral resolution steps.

Phosphoramidic Acid Formation

Synthetic Routes to Phosphoramidates

  • Phosphoramidic acids are typically synthesized by reacting amines with phosphorus-containing reagents such as phosphorochloridates, phosphoramidites, or via oxidative cross-coupling.

  • According to a comprehensive review on phosphoramidate synthesis, the main synthetic routes include:

    • Salt elimination reactions

    • Oxidative cross-coupling

    • Azide routes

    • Reduction methods

    • Hydrophosphinylation

    • Phosphoramidate-aldehyde-dienophile (PAD) reactions

  • Catalysts such as copper(I) iodide, copper(II) acetate, and iron oxide supported catalysts are used under mild conditions (20–80 °C) in various solvents (MeCN, EtOAc, toluene, MeOH) to achieve high yields (16–99%) depending on substrates.

Application to Target Compound

  • The phosphoramidic acid moiety in the target compound is introduced by reacting the chiral amine intermediate with appropriate phosphorus reagents under controlled conditions to form the P–N bond.

  • The reaction conditions are chosen to preserve the stereochemistry and functional groups of the complex molecule.

Detailed Preparation Procedure (Based on Patent WO2013065066A1 and CN113149991A)

Step Description Conditions Notes
1 Preparation of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one Standard condensation and cyclization Starting material for amine synthesis
2 Enzymatic reduction of ketone to (R)- or (S)-butan-2-amine Enzyme catalyst, pH ~8, 20–40 °C High enantiomeric excess, avoids chiral chromatography
3 Reaction of amine intermediate with phosphorus reagent (e.g., phosphorochloridate) Solvent: MeCN or EtOAc, Catalyst: CuI or Cu(OAc)2, temp 20–80 °C Formation of phosphoramidic acid moiety
4 Purification and crystallization Cooling, filtration, washing with isopropanol or methyl tert-butyl ether Achieves >90% yield and high purity
  • An example from CN113149991A describes synthesis of sitagliptin phosphate monohydrate involving reaction of the amine intermediate with phosphoric acid in isopropanol/water at 78–80 °C, followed by controlled cooling and filtration to isolate the product with 93.76% yield and 100% HPLC purity.

Research Findings and Analytical Data

  • Enzymatic processes provide superior chiral purity and environmental benefits compared to chemical methods.

  • Phosphoramidate formation via copper-catalyzed oxidative cross-coupling achieves high yields (up to 99%) under mild conditions.

  • The purity of the amine intermediate critically affects the final product yield and purity, emphasizing the importance of the enzymatic step.

  • Reaction optimization includes choice of solvent, temperature control, catalyst loading, and reaction time to maximize yield and stereochemical integrity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Enzymatic reduction temperature 20–40 °C Controls stereoselectivity
Catalyst for phosphoramidate formation CuI (5–20 mol%) Enhances coupling efficiency
Solvent for phosphoramidation MeCN, EtOAc Affects solubility and reaction rate
Reaction temperature for phosphoramidation 20–80 °C Balances reaction rate and side reactions
Yield of amine intermediate 80–95% Influences overall process efficiency
Yield of phosphoramidic acid product 85–99% Final product yield
Purity (HPLC) >95% Required for pharmaceutical use

化学反应分析

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Triazolopiperazine formationCyclization with NH₂NH₂, CuI catalyst65-70%
2TrifluoromethylationCF₃I, K₂CO₃, DMF, 80°C55%
3Fluorophenyl couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O75%
4PhosphoramidationPOCl₃, NH₃ (g), THF, -10°C40-50%

Reactivity and Stability

  • Hydrolysis Sensitivity : The phosphoramidic acid group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

  • Stereochemical Integrity : The (R)-configuration at the β-carbon is critical for DPP-IV inhibition. Chiral HPLC or enzymatic resolution ensures enantiopurity .

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Functional Group Transformations

  • Amide Bond Formation : The keto-amide group participates in hydrogen bonding with DPP-IV’s catalytic site (e.g., interactions with Tyr547 and Glu205) .

  • Fluorophenyl Interactions : The 2,4,5-trifluorophenyl group enhances hydrophobic binding and metabolic stability .

  • Phosphoramidic Acid Role : This group improves solubility and bioavailability, as seen in related compounds like MK-0431 (sitagliptin phosphate) .

Degradation Pathways

  • Oxidative Degradation : The triazolopiperazine ring undergoes oxidation at the C-5 position under oxidative stress (H₂O₂, Fe²⁺) .

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the phosphoramidic acid group, forming a phosphate byproduct .

Industrial-Scale Considerations

  • Purification Challenges : Requires reverse-phase HPLC for enantiomeric separation .

  • Regulatory Status : Related compounds (e.g., sitagliptin) are FDA-approved, but this derivative remains experimental .

科学研究应用

Chemistry

In chemistry, ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules. Its unique structure could make it a candidate for drug development or as a tool in biochemical research.

Medicine

In medicine, researchers may explore the compound’s potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. Preclinical studies and clinical trials would be necessary to evaluate its safety and effectiveness.

Industry

In industry, ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid could be used in the development of new materials, catalysts, or other industrial applications where its unique properties are advantageous.

作用机制

The mechanism of action of ®-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity and Key Modifications

The compound shares a triazolopyrazine scaffold with several analogs, but its phosphoramidic acid group and fluorinated substituents distinguish it. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight CAS Number Key Features Applications
Target Compound C₁₆H₁₃F₉N₅O₃P 561.27 Not explicitly listed Phosphoramidic acid group, R-configuration, trifluoromethyl-triazolopyrazine Enzyme inhibition (hypothesized)
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one C₁₆H₁₂F₆N₄O₂ 406.28 764667-65-4 Ketone group, no phosphoramidic acid Sitagliptin intermediate
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine C₁₆H₁₃F₆N₅O 405.30 767340-03-4 Enamine group, Z-configuration Not specified; structural analog
(R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate hydrate C₁₆H₁₅F₆N₅O₅P 517.29 654671-78-0 Phosphate ester, amino group Preclinical DPP-4 inhibitor

Key Observations :

  • Fluorination at the 2,4,5-positions of the phenyl ring increases metabolic stability and lipophilicity, aligning with trends in kinase inhibitor design .
  • The R-configuration is shared with sitagliptin intermediates, which exhibit stereospecific DPP-4 inhibition .
Pharmacokinetic and Pharmacodynamic Comparisons

Data from ligand-based similarity analyses (Tanimoto coefficients >0.80) indicate that the target compound shares significant structural overlap with DPP-4 inhibitors like sitagliptin derivatives . For example:

  • Sitagliptin Intermediate (CAS 764667-65-4) : Exhibits 85% similarity to the target compound in fingerprint-based assessments, suggesting comparable bioavailability and absorption .
  • DPP-4 Inhibitor (CAS 654671-78-0) : Shares 81% similarity, with the phosphate group enhancing solubility but reducing membrane permeability compared to the target compound’s phosphoramidic acid .

Activity Cliffs: Despite high structural similarity, minor modifications (e.g., replacing a ketone with a phosphoramidic acid) can lead to significant differences in target selectivity. For instance, the target compound’s phosphoramidic acid may confer activity against phosphatases or kinases distinct from DPP-4 .

生物活性

The compound (R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid is a complex organic molecule with significant biological activity, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12F6N4O2
  • Molecular Weight : 406.28 g/mol
  • CAS Number : 486460-23-5

Structural Representation

The compound's structure can be represented using its IUPAC name and SMILES notation:

  • IUPAC Name : (R)-N-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)formamide
  • SMILES : Fc1cc(F)c(CC(=O)CC(=O)N2CCn3c(C2)nnc3C(F)(F)F)cc1F

The primary biological activity of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for regulating glucose metabolism. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, thereby improving insulin secretion and lowering blood glucose levels in patients with Type 2 diabetes .

Pharmacological Effects

Research indicates that this compound exhibits:

  • Oral Bioavailability : It has been shown to be an orally active DPP-IV inhibitor .
  • Anti-diabetic Effects : Clinical studies have demonstrated its efficacy in reducing blood sugar levels in diabetic models .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on DPP-IV Inhibition :
    • A study published in the Journal of Medicinal Chemistry highlighted that the compound effectively inhibits DPP-IV activity in vitro and in vivo, leading to significant reductions in fasting blood glucose levels in diabetic rats .
  • Comparative Studies :
    • Comparative studies with other DPP-IV inhibitors showed that this compound has a favorable safety profile and similar efficacy levels compared to established treatments like Sitagliptin .
  • Toxicology and Safety Assessment :
    • Toxicological evaluations indicated that the compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development .

Summary of Biological Activity

Activity TypeEffectReference
DPP-IV InhibitionSignificant reduction in blood glucose levels
Oral BioavailabilityEffective when administered orally
Safety ProfileLow toxicity at therapeutic doses

Comparative Efficacy of DPP-IV Inhibitors

CompoundEfficacy (Blood Glucose Reduction)Safety Profile
(R)-Phosphoramidic AcidHighLow
SitagliptinHighModerate
VildagliptinModerateModerate

常见问题

Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

The compound is synthesized via multi-step organic reactions, with key intermediates including the triazolo-pyrazine core and fluorophenyl-substituted butanone. A common approach involves:

  • Step 1 : Formation of the triazolo-pyrazine ring via cyclization of hydrazine derivatives with trifluoromethyl-substituted precursors .
  • Step 2 : Coupling the triazolo-pyrazine intermediate with a fluorophenyl butanone moiety under nucleophilic conditions .
  • Step 3 : Phosphorylation of the secondary amine group using phosphoramidic acid precursors . Critical intermediates include 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (CAS: 764667-65-4), which is a sitagliptin analog .

Q. How is stereochemical purity validated during synthesis?

Chiral purity is confirmed using:

  • Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
  • NMR Spectroscopy : Using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .
  • Polarimetry : Measuring specific rotation to compare against reference standards .

Q. What pharmacological targets are associated with this compound, and how are they assayed?

The compound is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor , validated via:

  • In vitro enzyme assays : Fluorogenic substrates (e.g., Gly-Pro-AMC) quantify inhibition kinetics (IC₅₀ values typically <10 nM) .
  • Cell-based models : Glucose-dependent insulin secretion assays in pancreatic β-cells .

Advanced Research Questions

Q. How can synthetic yields of the triazolo-pyrazine core be optimized?

Key strategies include:

  • Catalytic optimization : Using phosphorus oxychloride (POCl₃) to enhance cyclization efficiency .
  • Temperature control : Maintaining 80–100°C during ring closure to minimize side reactions .
  • Electronic effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates .

Q. How do researchers address discrepancies in reported IC₅₀ values for DPP-IV inhibition?

Contradictions arise from assay variability (e.g., substrate concentration, enzyme sources). Mitigation involves:

  • Standardization : Using recombinant human DPP-IV and fixed substrate concentrations (e.g., 10 µM Gly-Pro-AMC) .
  • Reference controls : Co-testing with sitagliptin to calibrate assay conditions .

Q. What computational methods predict off-target binding, and how are they validated?

  • Molecular docking : Tools like AutoDock Vina model interactions with kinases or proteases .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories . Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Physicochemical Characterization

PropertyValue/DescriptionReference
Molecular FormulaC₁₆H₁₂F₆N₄O₂ (Intermediate)
Melting Point82–84°C
SolubilityChloroform, Methanol (>10 mg/mL)
Storage Conditions-20°C (desiccated, under argon)

Key Methodological Recommendations

  • Stereochemical analysis : Prioritize chiral HPLC for high-throughput purity checks .
  • Enzyme assays : Use recombinant DPP-IV to ensure reproducibility .
  • Synthetic scalability : Optimize POCl₃-mediated steps for gram-scale production .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。